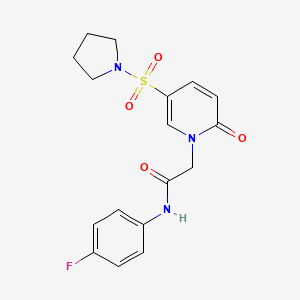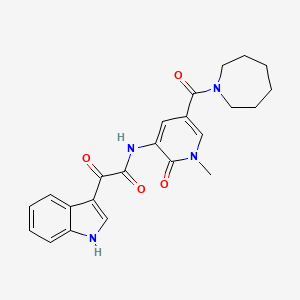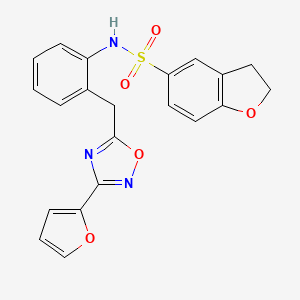![molecular formula C15H19N3O2 B2953727 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide CAS No. 946234-88-4](/img/structure/B2953727.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is also known by the registry number ZINC000012180801 .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrido[1,2-a]pyrimidine ring system, which is a bicyclic compound consisting of a pyridine ring fused to a pyrimidine ring . The compound also contains a pentanamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.4 . Its solubility in DMSO is unknown . More specific physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Pyrimidine Derivatives
Researchers have developed methods for synthesizing pyrimidine derivatives that demonstrate significant biological activities. These compounds, including various pyrimidine linked heterocyclics, have been evaluated for their insecticidal and antibacterial potential. The synthesis involves cyclocondensation under microwave irradiation, leading to compounds with potential applications in managing pest and microbial infections (Deohate & Palaspagar, 2020).
Antimicrobial Activity
Certain pyrimidine derivatives have been synthesized and tested for their antimicrobial efficacy. The compounds show promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Narayana, Rao, & Rao, 2009).
Photophysical Properties and Applications
The design and synthesis of pyrimidine-phthalimide derivatives reveal their solid-state fluorescence emission and solvatochromism, which are significant for developing novel colorimetric pH sensors and logic gates. These properties are attributed to their donor–π–acceptor structures, offering potential applications in sensing and electronic devices (Yan et al., 2017).
Structural and Mechanistic Studies
Structural Analysis
The crystal structure of pyrimidine derivatives, including their conformation and intermolecular interactions, has been extensively studied. These studies provide insights into the molecular basis of their biological activity and potential applications in drug design (Anthal et al., 2014).
Mechanistic Investigations
Kinetic and mechanistic studies on the oxidation of pyrimidine derivatives have been conducted to understand their reaction pathways. These studies are crucial for optimizing synthetic processes and developing compounds with enhanced biological activities (Fawzy & Shaaban, 2014).
Propriétés
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)17-14-11(3)16-12-8-7-10(2)9-18(12)15(14)20/h7-9H,4-6H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJWLZAIVAUWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2953648.png)

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)
![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)
![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)
![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)

![2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide](/img/structure/B2953657.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2953658.png)


![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)
